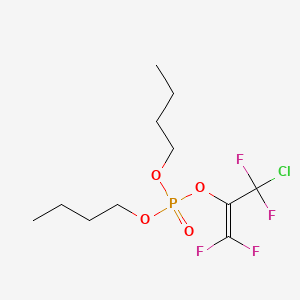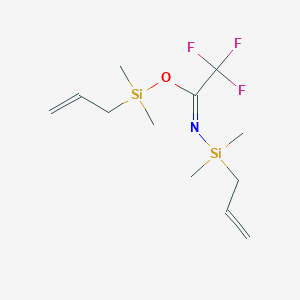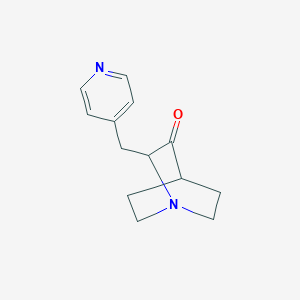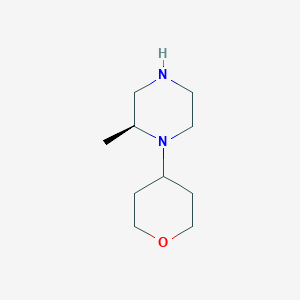![molecular formula C33H36Cl2FN7O6S B12836625 N-[4-[4-amino-7-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide;(E)-but-2-enedioic acid](/img/structure/B12836625.png)
N-[4-[4-amino-7-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide;(E)-but-2-enedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[4-amino-7-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide;(E)-but-2-enedioic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, fluorophenyl, and dichlorobenzenesulfonamide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-amino-7-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the cyclohexyl and piperazine groups. The final steps involve the addition of the fluorophenyl and dichlorobenzenesulfonamide groups. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for precise control of reaction conditions and efficient production of large quantities of the compound. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product with the desired purity.
化学反応の分析
Types of Reactions
N-[4-[4-amino-7-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorophenyl and dichlorobenzenesulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted derivatives.
科学的研究の応用
N-[4-[4-amino-7-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[4-[4-amino-7-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-Triazole: A compound with similar structural features.
Uniqueness
N-[4-[4-amino-7-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its complex structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C33H36Cl2FN7O6S |
|---|---|
分子量 |
748.7 g/mol |
IUPAC名 |
N-[4-[4-amino-7-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C29H32Cl2FN7O2S.C4H4O4/c1-37-11-13-38(14-12-37)19-6-8-20(9-7-19)39-16-21(26-28(33)34-17-35-29(26)39)18-5-10-24(23(32)15-18)36-42(40,41)25-4-2-3-22(30)27(25)31;5-3(6)1-2-4(7)8/h2-5,10,15-17,19-20,36H,6-9,11-14H2,1H3,(H2,33,34,35);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
CMFANTPTPSSYSB-WLHGVMLRSA-N |
異性体SMILES |
CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=C(C=C5)NS(=O)(=O)C6=C(C(=CC=C6)Cl)Cl)F.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=C(C=C5)NS(=O)(=O)C6=C(C(=CC=C6)Cl)Cl)F.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B12836562.png)


![(3Z,3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one](/img/structure/B12836569.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride](/img/structure/B12836578.png)
![1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt](/img/structure/B12836586.png)
![8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12836589.png)


![N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12836601.png)
![2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid](/img/structure/B12836608.png)
![[(2R,3R,4S,5S,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)tetrahydropyran-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B12836610.png)

